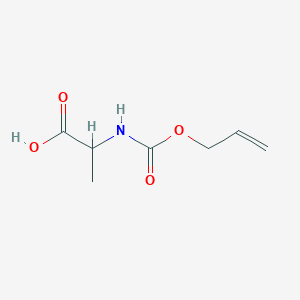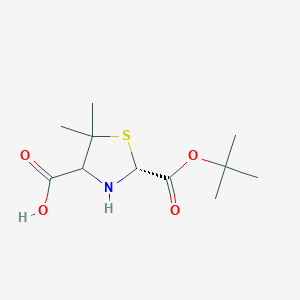
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid” is a compound that involves the use of a Boc-protected group. The Boc group is a protecting group used in organic synthesis1. It can be added to amines under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O1. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used1.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O1. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used1. The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1.
Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide2.
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations1.
Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1.
科学的研究の応用
Use as a Proline Analog in Peptide Derivatives : A study by Samanen et al. (2009) found that 5,5-dimethylthiazolidine-4-carboxylic acid (DTC) serves as a proline analog in peptide derivatives. This research revealed the lack of intramolecular hydrogen bonding in these derivatives, an important aspect for understanding peptide structure and function (Samanen et al., 2009).
Synthesis of Chiral Auxiliaries and Building Blocks for Peptide Synthesis : The work by Studer et al. (1995) demonstrated the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (a related compound) as a chiral auxiliary and a building block in dipeptide synthesis. This study is significant for the development of chiral molecules in organic synthesis (Studer et al., 1995).
Enantioselective Synthesis of α-Branched α-Amino Acids : Another study by Studer and Seebach (1995) explored the enantioselective synthesis of α-branched α-amino acids using derivatives of Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid. This research is crucial for the synthesis of complex amino acids with specific configurations (Studer & Seebach, 1995).
Preparation of Protected β-Hydroxyaspartic Acid for Peptide Synthesis : Wagner and Tilley (1990) reported the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a β-hydroxyaspartic acid derivative, from N-Boc-(R)-serine. This compound is important for incorporating into peptides via solid-phase synthesis (Wagner & Tilley, 1990).
Synthesis of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : Matulevičiūtė et al. (2021) developed and synthesized novel heterocyclic amino acids in their N-Boc protected ester form, demonstrating the versatility of Boc-protected compounds in synthesizing new molecular structures (Matulevičiūtė et al., 2021).
Safety And Hazards
As with any chemical, safety precautions should be taken when handling “Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid”. Avoid dust formation, do not get in eyes, on skin, or on clothing. Do not breathe dust. Do not ingest45.
将来の方向性
There is ongoing research into more efficient and sustainable methods for N-Boc deprotection6. For instance, a study explores the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps7.
特性
IUPAC Name |
(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVNKSOAYTVCV-COBSHVIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N[C@H](S1)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Thiazolidinedicarboxylicacid, 5,5-dimethyl-, 3-(1,1-dimethylethyl) ester, (4R)- | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


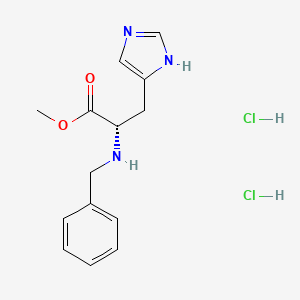
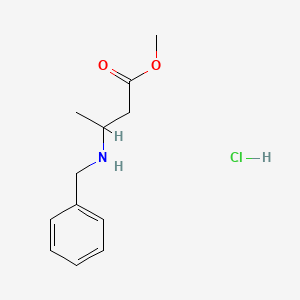

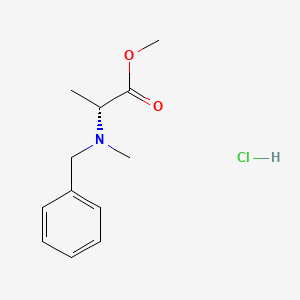

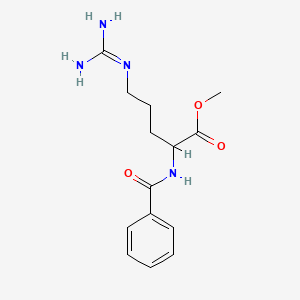


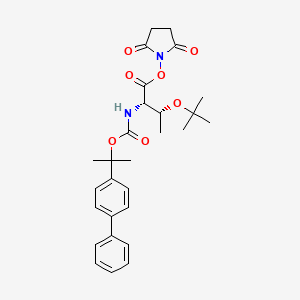
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)
